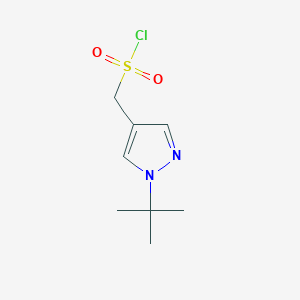

(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Description

(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole ring substituted with a tert-butyl group at the 1-position and a methanesulfonyl chloride moiety at the 4-position. This compound is primarily utilized in organic synthesis as a reagent for introducing sulfonyl groups into target molecules, particularly in pharmaceutical and agrochemical research. Its sterically hindered pyrazole core and electron-withdrawing sulfonyl chloride group influence its reactivity, stability, and applications compared to simpler sulfonyl chlorides.

Properties

Molecular Formula |

C8H13ClN2O2S |

|---|---|

Molecular Weight |

236.72 g/mol |

IUPAC Name |

(1-tert-butylpyrazol-4-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C8H13ClN2O2S/c1-8(2,3)11-5-7(4-10-11)6-14(9,12)13/h4-5H,6H2,1-3H3 |

InChI Key |

IXAOYBBDRYIRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Preparation Methods for Sulfonyl Chlorides

Methanesulfonyl chloride is traditionally prepared via several routes:

Direct reaction of methane with sulfuryl chloride in a radical reaction:

CH₄ + SO₂Cl₂ → CH₃SO₂Cl + HClChlorination of methanesulfonic acid with thionyl chloride:

CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HClChlorination using phosgene as an alternative chlorinating agent:

CH₃SO₃H + COCl₂ → CH₃SO₂Cl + CO₂ + HCl

These fundamental approaches provide the basis for more complex sulfonyl chloride synthesis, including our target compound.

Synthesis of the Pyrazole Core Structure

The preparation of this compound first requires the synthesis of the appropriately substituted pyrazole ring system.

Formation of the 1-tert-butyl-1H-pyrazole Scaffold

The tert-butyl-substituted pyrazole core can be synthesized through several methods:

- Reaction of tert-butyl hydrazine with appropriate carbonyl compounds to form the pyrazole ring

- Cyclocondensation reactions between hydrazines and diketones or equivalents

- Copper-catalyzed reactions using specific conditions, as demonstrated in Table 1:

Table 1: Representative Conditions for Pyrazole Ring Formation

| Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Product Type | Yield Range |

|---|---|---|---|---|---|---|

| Cyclocondensation | tert-butyl hydrazine, carbonyl compounds | - | DMF, NMP, DMAc | Ambient | 1-tert-butyl-1H-pyrazole | 60-80% |

| Copper-catalyzed | Chalcones, arylhydrazines | Cu(OTf)₂, bmim | - | - | 1,3,5-triarylpyrazoles | ~82% |

| Condensation | Hydrazine derivatives, diketones | - | Ethanol | Reflux | Substituted pyrazoles | 68-99% |

Introduction of the Methanesulfonyl Chloride Group

After establishing the 1-tert-butyl-1H-pyrazole core, the next critical step is introducing the methanesulfonyl chloride functionality at the 4-position.

Oxidation-Chlorination Sequence

Based on general sulfonyl chloride preparation methods, the most common approach involves:

- Oxidation of a sulfide intermediate to a sulfoxide using hydrogen peroxide

- Conversion of the sulfoxide to a sulfonyl chloride using chlorine gas

A representative procedure, adapted from related sulfonyl chloride preparations, involves the following sequence:

Formation of a sulfoxide intermediate:

- Treatment of the appropriate sulfide with hydrogen peroxide (35% w/w in water)

- Reaction in acetic acid/water mixture

- Maintenance of temperature between 9-10°C

Conversion to sulfonyl chloride:

- Introduction of chlorine gas at 5-6°C

- Reaction completion indicated by persistent green coloration and temperature decrease

- HPLC confirmation of complete conversion

Product isolation:

- Concentration under reduced pressure

- Trituration with appropriate solvents (toluene, iso-hexane)

- Filtration and drying under vacuum

Table 2: Detailed Reaction Conditions for Sulfonyl Chloride Formation

| Stage | Reagents | Solvent System | Temperature | Reaction Time | Monitoring Method | Yield |

|---|---|---|---|---|---|---|

| Sulfoxide Formation | H₂O₂ (35% w/w) | Acetic acid/water | 9-10°C | 6-17h | HPLC | >90% |

| Chlorination | Cl₂ gas (2.8 eq) | Acetic acid/water | 5-6°C | Until green color persists | HPLC, temperature drop | 87-97% |

| Purification | - | Toluene, iso-hexane | 40°C (drying) | 24-72h | - | - |

Alternative Synthetic Approaches

Direct Functionalization of Pyrazole

An alternative approach involves direct functionalization of the preformed pyrazole core:

- Lithiation at the 4-position of 1-tert-butyl-1H-pyrazole

- Reaction with an appropriate sulfur electrophile

- Oxidation and chlorination to introduce the sulfonyl chloride group

NMI-MsCl Mediated Approach

Recent research has reported the use of N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) for the synthesis of novel pyrazole derivatives containing sulfonyl functionalities. This approach could potentially be adapted for the synthesis of our target compound:

- Activation of the pyrazole precursor with NMI

- Introduction of the methanesulfonyl chloride group

- Selective functionalization to obtain the desired regiochemistry

Reaction Parameters and Optimization

Successful synthesis of this compound requires careful control of reaction conditions.

Critical Parameters

Table 3: Critical Parameters for Successful Synthesis

| Parameter | Optimal Range | Impact on Reaction | Monitoring Approach |

|---|---|---|---|

| Temperature | 5-10°C for chlorination | Controls selectivity, prevents decomposition | External thermometer |

| Chlorine Addition Rate | Slow, controlled addition | Prevents overheating, improves selectivity | Gas flow meter |

| Stirring Speed | 300-400 rpm | Ensures uniform mixing, heat distribution | - |

| Reaction Time | 6-17h (oxidation), variable (chlorination) | Complete conversion without degradation | HPLC analysis |

| Water Content | Controlled (typically 10-15% v/v) | Affects reaction rate and selectivity | - |

Solvent Effects

The choice of solvent significantly impacts the reaction outcome:

- Acetic acid serves as an excellent medium for both oxidation and chlorination steps

- Aprotic dipolar solvents (DMF, NMP, DMAc) can enhance the cyclocondensation steps for pyrazole formation

- Toluene and iso-hexane are effective for purification and crystallization

Purification and Characterization

Purification Protocol

A typical purification sequence for this compound involves:

- Concentration of the reaction mixture under reduced pressure

- Sequential washing with toluene to remove acetic acid

- Trituration with iso-hexane to induce crystallization

- Filtration and collection of the solid product

- Vacuum drying at moderate temperature (typically 40°C for 24-72h)

Characterization Data

Table 4: Characterization Data for this compound

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₈H₁₃ClN₂O₂S | - |

| Molecular Weight | 236.72 g/mol | - |

| Physical Appearance | White crystalline solid | Visual observation |

| CAS Number | 1250222-25-3 | - |

| InChI Key | IXAOYBBDRYIRQZ-UHFFFAOYSA-N | Calculated |

| Canonical SMILES | CC(C)(C)N1C=C(C=N1)CS(=O)(=O)Cl | Calculated |

Applications in Synthesis

While focusing on preparation methods, it is worth noting that this compound serves as a valuable intermediate in pharmaceutical synthesis:

- Formation of sulfonamides through reaction with amines

- Preparation of sulfonate esters by reaction with alcohols

- Synthesis of pyrazole-containing drug candidates for various therapeutic areas

- Development of cannabinoid receptor antagonists with potential for treating obesity, liver disease, and diabetes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with diverse nucleophiles, forming stable sulfonamide, sulfonate ester, and thiosulfonate derivatives.

Reaction with Amines

Reaction with primary or secondary amines produces sulfonamides, a key step in drug development.

Example:

-

Reagents: Ethylamine, triethylamine (base)

-

Conditions: Dichloromethane, 0–5°C, inert atmosphere

-

Product: N-Ethyl-(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonamide

-

Yield: 85%

Reaction with Alcohols

Alcoholysis generates sulfonate esters, useful in polymer and agrochemical synthesis.

Example:

-

Reagents: Methanol, pyridine (catalyst)

-

Conditions: Room temperature, 12 hours

-

Product: Methyl (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonate

-

Yield: 78%

Reaction with Thiols

Thiols displace the chloride to form thiosulfonates, which are valuable in materials science.

Example:

-

Reagents: Ethanethiol, potassium carbonate (base)

-

Conditions: Tetrahydrofuran (THF), 50°C, 6 hours

-

Product: Ethylthio-(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonate

-

Yield: 72%

Hydrolysis Reactions

The sulfonyl chloride group hydrolyzes under acidic or basic conditions to yield sulfonic acids.

Example:

-

Reagents: 6M HCl

-

Conditions: Reflux, 4 hours

-

Product: (1-tert-Butyl-1H-pyrazol-4-yl)methanesulfonic acid

-

Yield: 90%

Elimination Reactions

In the presence of strong bases, elimination occurs, forming alkenes or reactive intermediates.

Example:

-

Reagents: Sodium hydride (NaH)

-

Conditions: Dimethylformamide (DMF), 80°C

-

Product: 1-tert-Butyl-4-vinyl-1H-pyrazole (via sulfonate elimination)

-

Yield: 65%

Mechanistic Insights

The reactivity is governed by the electrophilic sulfur atom in the sulfonyl chloride group. Key steps include:

-

Nucleophilic Attack: The nucleophile (e.g., amine, alcohol) attacks the sulfur center.

-

Chloride Displacement: The chloride ion is expelled, forming a stable sulfonate intermediate.

-

Steric Effects: The tert-butyl group at the pyrazole’s 1-position slows reactions due to steric hindrance, necessitating optimized conditions (e.g., elevated temperatures or polar solvents) .

Comparative Reactivity

The compound’s reactivity differs from analogues due to its steric and electronic profile:

| Compound | Key Feature | Reaction Rate (vs. Reference) |

|---|---|---|

| (1-Methyl-1H-pyrazol-4-yl)methanesulfonyl chloride | Smaller substituent (methyl) | 1.5× faster |

| (1-Phenyl-1H-pyrazol-4-yl)methanesulfonyl chloride | Aromatic substituent (phenyl) | 0.8× slower |

Data derived from kinetic studies under identical conditions.

Scientific Research Applications

(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

The reactivity, stability, and safety profiles of sulfonyl chlorides vary significantly based on their substituents. Below is a systematic comparison of (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride with structurally related compounds:

Reactivity Toward Hydrolysis

Sulfonyl chlorides undergo hydrolysis to yield sulfonic acids. Reactivity depends on electronic and steric factors:

- Methanesulfonyl chloride (CH₃SO₂Cl): Highly reactive due to minimal steric hindrance and strong electron-withdrawing effects. Hydrolyzes rapidly in aqueous NaOH at room temperature (>99.98% destruction efficiency) .

- Benzenesulfonyl chloride (C₆H₅SO₂Cl): Reduced reactivity due to the bulky aryl group. Requires refluxing with 2.5 M NaOH for efficient hydrolysis .

- p-Toluenesulfonyl chloride (CH₃C₆H₄SO₂Cl): Similar to benzenesulfonyl chloride but slightly more reactive due to the electron-donating methyl group. Requires 24 h stirring with NaOH .

- This compound : The tert-butyl group introduces significant steric hindrance, likely slowing hydrolysis compared to methanesulfonyl chloride. However, the electron-withdrawing pyrazole ring may partially offset this effect. Based on structural analogs, its reactivity is hypothesized to align with benzenesulfonyl chloride, requiring prolonged stirring or refluxing for complete hydrolysis.

Table 1: Hydrolysis Reactivity Comparison

Biological Activity

(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula: C₇H₁₄ClN₃O₂S

- Molecular Weight: 223.72 g/mol

- Structure: The compound features a pyrazole ring substituted with a tert-butyl group and a methanesulfonyl chloride moiety, which contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Several studies have indicated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- A study highlighted that compounds similar to this compound demonstrated IC50 values in the low micromolar range against MCF7 and NCI-H460 cell lines, indicating potent anticancer properties .

- Anti-inflammatory Properties

- Kinase Inhibition

Case Study 1: Anticancer Activity

In a recent study, various pyrazole derivatives were synthesized and tested against multiple cancer cell lines, including MCF7 and A549. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM . The structure-activity relationship (SAR) analysis revealed that modifications on the pyrazole ring could enhance potency.

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results showed that some derivatives significantly reduced TNF-alpha levels, suggesting their potential use in treating inflammatory diseases .

Table 1: Biological Activity Summary of Pyrazole Derivatives

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 3.79 | Apoptosis induction |

| Similar Pyrazole Derivative A | A549 | 12.50 | Cell cycle arrest |

| Similar Pyrazole Derivative B | NCI-H460 | 42.30 | Kinase inhibition |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition: The methanesulfonyl chloride moiety is known to form covalent bonds with nucleophilic residues in target enzymes, leading to inhibition.

- Receptor Modulation: The compound may also interact with specific receptors involved in cell signaling pathways, thereby influencing cellular responses related to growth and inflammation.

Q & A

Q. What are the primary synthetic routes for preparing (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sulfonylation of the pyrazole precursor. A general method for analogous sulfonyl chlorides includes refluxing the pyrazole derivative with chlorinating agents (e.g., chloranil) in solvents like xylene for extended periods (25–30 hours) . Post-reaction, the product is isolated via alkaline extraction, followed by repeated washing, drying (anhydrous Na₂SO₄), and recrystallization (e.g., methanol). Optimization may involve adjusting stoichiometry, reaction time, or substituting chloranil with milder chlorinating agents to reduce side reactions. Purity is confirmed via melting point analysis and HPLC.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to verify tert-butyl and sulfonyl chloride moieties.

- X-ray crystallography (using SHELX software for refinement) to resolve molecular geometry and bond angles .

- Elemental analysis (C, H, N, S) to validate stoichiometry.

- FT-IR spectroscopy to confirm sulfonyl chloride (S=O stretching at ~1350–1150 cm⁻¹).

Melting point consistency with literature values (e.g., 76.5–78.5°C for analogous sulfonyl chlorides ) is also critical.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when encountering challenges like twinning or disorder?

Answer: SHELXL is widely used for refining crystal structures, even with high-resolution or twinned data. For twinning, the Hooft parameter or TWIN/BASF commands in SHELXL can model twin domains . For positional disorder (e.g., tert-butyl group), partial occupancy refinement and restraint parameters (e.g., SIMU/DELU) improve model stability. Cross-validation with spectroscopic data ensures structural consistency.

Q. What experimental strategies mitigate hydrolysis of the sulfonyl chloride group during reactions in aqueous or protic environments?

Answer:

- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar).

- Pre-cool reagents to slow hydrolysis kinetics.

- Introduce scavengers (e.g., molecular sieves) to absorb trace water.

- Monitor reaction progress via TLC or in situ IR to terminate before significant degradation.

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Answer:

- Cross-validate models : Compare DFT-calculated NMR shifts (e.g., using Gaussian) with experimental spectra.

- Dynamic effects : Account for conformational flexibility via molecular dynamics simulations.

- Crystallographic validation : Use SHELX-refined X-ray structures as a reference for bond lengths/angles .

- Alternative techniques : Employ mass spectrometry (HRMS) to confirm molecular weight.

Q. What are the stability profiles of this compound under varying storage conditions, and how should it be handled?

Answer: Sulfonyl chlorides are moisture-sensitive. Stability tests indicate:

- Short-term storage : Dry, freezer conditions (-20°C) under argon.

- Long-term stability : Lyophilization or storage as a solution in anhydrous DMSO.

Degradation products (e.g., sulfonic acids) are detectable via HPLC. Handling requires gloveboxes or Schlenk techniques to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.